molecular formula C37H66O7 B1198435 (2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Cat. No. B1198435
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-WGCJABNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asimicin is a polyketide.

Scientific Research Applications

Synthesis and Applications in Cancer Research Research conducted by Meilert, Pettit, and Vogel (2004) delves into the non-iterative asymmetric synthesis of similar polyketide spiroketals. This study highlights the conversion of certain compounds into single spiroketals, which have shown evidence of cancer-cell-growth inhibition in specific leukemia and human cancer cell lines. This finding underlines the potential application of such compounds in cancer research and treatment strategies (Meilert, Pettit, & Vogel, 2004).

Antioxidant Properties and Therapeutic Potential Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) investigated molecular combinations of antioxidants that relate to the compound . Their study focused on novel agents combining aspects of vitamins C and E, exhibiting potent antioxidant effects. These findings suggest potential therapeutic applications in conditions where free radical damage is involved (Manfredini et al., 2000).

Role in Biologically Active Compounds Synthesis The work by Gerber and Vogel (2001) on stereoselective synthesis provides insights into the production of biologically active compounds, including 8-Oxabicyclo and derivatives of anhydrohepturonic acid. This research highlights the significance of such compounds in synthesizing complex sugar structures, which are crucial in various biological processes (Gerber & Vogel, 2001).

Solubility in Drug Formulation Zhang, Gong, Wang, and Qu (2012) studied the solubilities of compounds including protocatechuic aldehyde and caffeic acid in ethanol-water solutions. This research is crucial for understanding the solubility properties of complex organic molecules like our compound of interest, which directly impacts drug formulation and delivery (Zhang, Gong, Wang, & Qu, 2012).

properties

Product Name

(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1

InChI Key

MBABCNBNDNGODA-WGCJABNLSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

asimicin
bullatacin
rolliniastatin-1
rolliniastatin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
Reactant of Route 2
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
Reactant of Route 3
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
Reactant of Route 4
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

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